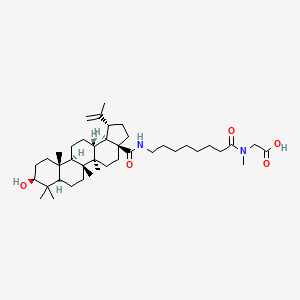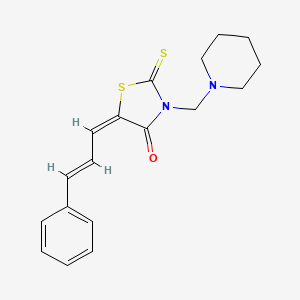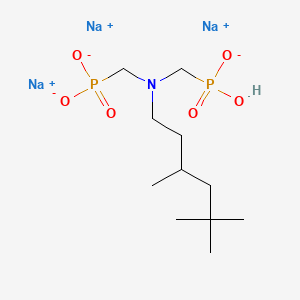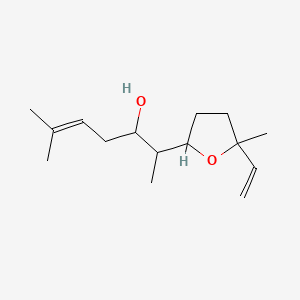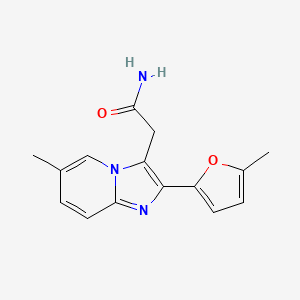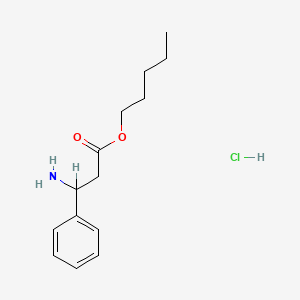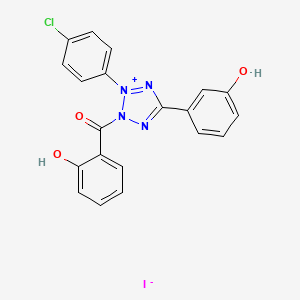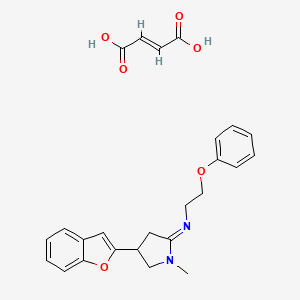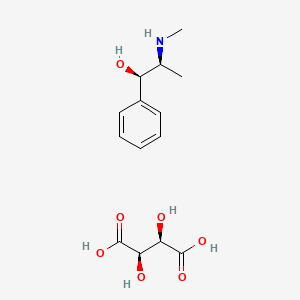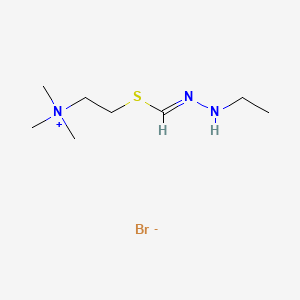
N'-Ethylamidinothiocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Epithiopropyl methacrylate can be synthesized from glycidyl methacrylate on a multi-gram scale. The process involves the reaction of glycidyl methacrylate with a thiol compound under specific conditions .
Industrial Production Methods: In industrial settings, the preparation of 2,3-epithiopropyl methacrylate typically involves controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP). These methods ensure a controlled process with a linear increase in molecular weight and a decrease in polydispersity .
化学反応の分析
Types of Reactions: 2,3-Epithiopropyl methacrylate undergoes various chemical reactions, including:
Oxidation: The episulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted methacrylate derivatives .
科学的研究の応用
2,3-Epithiopropyl methacrylate has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,3-epithiopropyl methacrylate exerts its effects involves the interaction of its reactive centers with various molecular targets. The episulfide group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The methacrylate group can participate in radical polymerization, forming crosslinked networks that enhance the compound’s adhesive properties .
類似化合物との比較
2,3-Epithiopropyl methacrylate is unique due to its dual reactive centers, which allow it to undergo both episulfide ring opening and radical polymerization. Similar compounds include:
Glycidyl methacrylate: Lacks the episulfide group and primarily undergoes radical polymerization.
2-Hydroxypropyl methacrylate: Contains a hydroxyl group instead of an episulfide group, leading to different reactivity and applications.
特性
CAS番号 |
51384-91-9 |
|---|---|
分子式 |
C8H20BrN3S |
分子量 |
270.24 g/mol |
IUPAC名 |
2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |
InChIキー |
RRSPOVJJVYGEJC-VRTOBVRTSA-M |
異性体SMILES |
CCN/N=C/SCC[N+](C)(C)C.[Br-] |
正規SMILES |
CCNN=CSCC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



